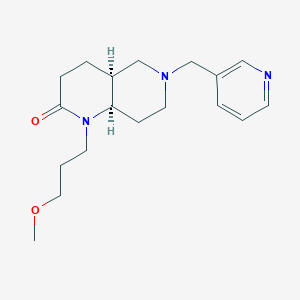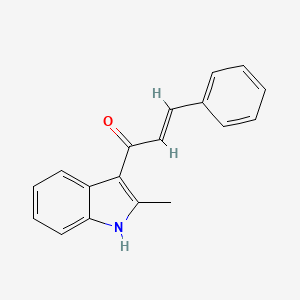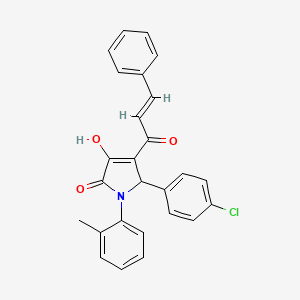![molecular formula C20H28N2O3 B5416130 4-(cyclopropylmethyl)-1-[(3-hydroxyphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5416130.png)
4-(cyclopropylmethyl)-1-[(3-hydroxyphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(cyclopropylmethyl)-1-[(3-hydroxyphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of diazepanones and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 4-(cyclopropylmethyl)-1-[(3-hydroxyphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one involves the activation of the GABA-A receptor, which leads to the inhibition of neurotransmitter release and subsequent reduction in pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit anti-convulsant and anxiolytic properties.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(cyclopropylmethyl)-1-[(3-hydroxyphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one in lab experiments include its potent anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory conditions. However, the limitations include its low solubility and potential toxicity at high doses.
Future Directions
Future research on 4-(cyclopropylmethyl)-1-[(3-hydroxyphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one could focus on identifying novel synthetic routes for the compound, optimizing its pharmacokinetic properties, and exploring its potential therapeutic applications in various inflammatory conditions. Additionally, further studies could be conducted to investigate the potential side effects and toxicity of the compound at higher doses.
Synthesis Methods
The synthesis of 4-(cyclopropylmethyl)-1-[(3-hydroxyphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one involves the reaction of cyclopropylmethylamine with 3-hydroxybenzoyl chloride followed by the reaction of the resulting product with isopropylmagnesium bromide. The final product is obtained by the reaction of the intermediate with acetic anhydride.
Scientific Research Applications
4-(cyclopropylmethyl)-1-[(3-hydroxyphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis and neuropathic pain.
properties
IUPAC Name |
4-(cyclopropylmethyl)-1-[2-(3-hydroxyphenyl)acetyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-14(2)18-13-21(9-8-19(24)22(18)12-15-6-7-15)20(25)11-16-4-3-5-17(23)10-16/h3-5,10,14-15,18,23H,6-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZYVULWGTXYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2CC2)C(=O)CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-N-methyl-2-[5-oxo-4-phenyl-3-(3-piperidinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide hydrochloride](/img/structure/B5416058.png)

![6-tert-butyl-N,1-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5416096.png)
![1-(4-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5416104.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5416113.png)

![6-methyl-1-(2-nitrobenzyl)-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5416127.png)

![N-[2-(1-methyl-4-piperidinyl)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5416139.png)
![5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}-2-(3-thienyl)pyridine](/img/structure/B5416141.png)
![1-[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3-pyrrolidinol](/img/structure/B5416142.png)
![(1R*,2R*,6S*,7S*)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5416150.png)
![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-2-ethyl-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5416164.png)